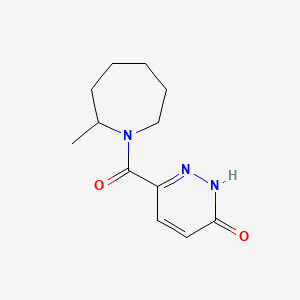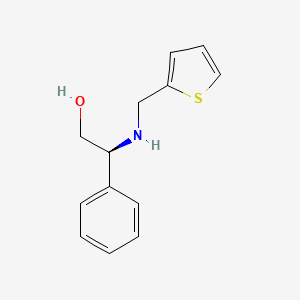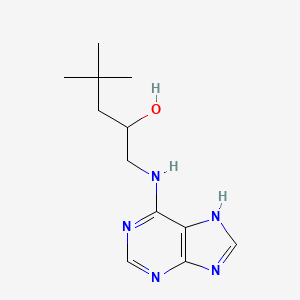
3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSPB is a sulfonamide-based compound that has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis, leading to their death. Similarly, it has been shown to inhibit the activity of cancer cell enzymes involved in cell division and proliferation, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its antibacterial, antifungal, and anticancer properties, it has also been shown to possess anti-inflammatory and antioxidant properties. It has been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways, leading to its diverse biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile is its broad-spectrum activity against various bacterial, fungal, and cancer cell lines. This makes it a promising candidate for the development of new drugs to combat these diseases. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile. One area of focus is the development of new drugs based on this compound for the treatment of bacterial, fungal, and cancer diseases. Another area of focus is the elucidation of its mechanism of action, which could lead to a better understanding of its biological effects and potential therapeutic applications. Additionally, the development of new synthetic methods for this compound could improve its solubility and make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile involves the reaction of 3-methyl-4-nitrobenzonitrile with 2-propan-2-ylpyrrolidine-1-sulfonamide in the presence of a reducing agent such as sodium dithionite. The resulting compound is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. Its antibacterial and antifungal properties have been investigated for the development of new drugs to combat bacterial and fungal infections. Similarly, its anticancer properties have been studied for the development of new cancer therapies.
Propiedades
IUPAC Name |
3-methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)14-5-4-8-17(14)20(18,19)15-7-6-13(10-16)9-12(15)3/h6-7,9,11,14H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDNEHUOPZBGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCCC2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)


![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)


![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)


![3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide](/img/structure/B6629025.png)
